molecular formula C15H16Cl2N4O B2588805 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea CAS No. 2034581-84-3

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea

Cat. No.: B2588805
CAS No.: 2034581-84-3
M. Wt: 339.22
InChI Key: JZMJYCGNDPKDJW-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains an imidazole ring and a urea group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Urea is an organic compound with the formula (NH2)2CO. It plays an important role in many biological processes, including the metabolic breakdown of proteins.


Chemical Reactions Analysis

As an organic compound containing an imidazole ring and a urea group, this molecule could potentially undergo a variety of chemical reactions. The imidazole ring, for example, is known to participate in various reactions such as N-alkylation and N-acylation .

Scientific Research Applications

Synthetic Approaches and Chemical Characterization

  • Benz[h]imidazo[1,2‐c]quinazoline Ring System Synthesis : A study by Petridou-Fischer and Papadopoulos (1984) explored the synthesis of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system, highlighting the ureas obtained from specific naphthalenecarbonitrile derivatives that undergo double cyclization, which may be relevant to the synthesis pathways of compounds similar to the one (Petridou-Fischer & Papadopoulos, 1984).

  • Oxopyrimidines and Thiopyrimidines Study : Ladani et al. (2009) prepared derivatives from 2-aminopyridine through a multi-step reaction, which involved reactions with different aryl ketones and cyclization with urea and thiourea, indicating the versatility of urea in synthesizing heterocyclic compounds (Ladani et al., 2009).

  • Diaryl­glycolurils Synthesis Method : Baranov et al. (2017) developed a new method for synthesizing 1-substituted diarylglycolurils, which involved reactions between imidazolone derivatives and urea, showcasing a potential pathway for creating structurally complex molecules (Baranov et al., 2017).

  • Novel Phosphoranes with Urea Derivatives : The synthesis and characterization of novel phosphoranes containing urea derivatives were explored by Afshar and Islami (2009), demonstrating the chemical versatility of urea derivatives in facilitating chemoselective reactions (Afshar & Islami, 2009).

Potential Applications

  • Antibacterial and Antifungal Activities : The synthesis and biological study by Ladani et al. (2009) also noted that some of the synthesized compounds exhibited good antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Ladani et al., 2009).

  • Antioxidant Activity : A study on the synthesis and antioxidant activity of new thiazole analogues by Reddy et al. (2015) found that compounds containing selenourea functionality exhibited potent antioxidant activity, indicating a possible application in developing antioxidant agents (Reddy et al., 2015).

Mechanism of Action

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Given the wide range of activities exhibited by imidazole derivatives , it’s possible that this compound could be explored for use in various areas of medicine or biotechnology.

Properties

IUPAC Name

1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O/c16-12-4-3-11(9-13(12)17)20-15(22)19-6-8-21-7-5-18-14(21)10-1-2-10/h3-5,7,9-10H,1-2,6,8H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMJYCGNDPKDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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